![molecular formula C82H129N27O14 B116349 Benzoylbenzoyl-troponin I inhibitory peptide (104-115) CAS No. 154099-03-3](/img/structure/B116349.png)
Benzoylbenzoyl-troponin I inhibitory peptide (104-115)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylbenzoyl-troponin I inhibitory peptide (104-115) is a small molecule that has been widely studied for its ability to inhibit the binding of troponin I to the actin-tropomyosin complex in cardiac muscle. This peptide has been found to have potential therapeutic applications in the treatment of heart disease and other cardiovascular disorders.
Wirkmechanismus
The mechanism of action of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) involves its ability to bind to the C-terminal region of troponin I, which is responsible for the interaction with the actin-tropomyosin complex. By binding to this region, the peptide prevents the binding of troponin I to actin-tropomyosin, leading to a decrease in contractility and an improvement in cardiac function.
Biochemical and Physiological Effects
Benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the binding of troponin I to actin-tropomyosin, this peptide has been found to reduce calcium sensitivity in cardiac muscle, leading to a decrease in contractility. It has also been shown to improve diastolic function and increase coronary blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) for lab experiments is its specificity for troponin I. This peptide has been shown to selectively bind to the C-terminal region of troponin I, without affecting the binding of other proteins to the actin-tropomyosin complex. However, one limitation of this peptide is its relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)). One area of interest is the development of more stable analogs of this peptide, which could have longer half-lives and be more suitable for long-term experiments. Another area of interest is the investigation of the potential therapeutic applications of this peptide in the treatment of heart disease and other cardiovascular disorders. Finally, further research is needed to fully understand the mechanism of action of this peptide and its effects on cardiac function.
Synthesemethoden
The synthesis of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) involves solid-phase peptide synthesis. The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids in the desired order. Once the peptide chain is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) has been extensively studied for its potential therapeutic applications in the treatment of heart disease and other cardiovascular disorders. Research has shown that this peptide can effectively inhibit the binding of troponin I to the actin-tropomyosin complex in cardiac muscle, leading to a decrease in contractility and an improvement in cardiac function.
Eigenschaften
CAS-Nummer |
154099-03-3 |
---|---|
Produktname |
Benzoylbenzoyl-troponin I inhibitory peptide (104-115) |
Molekularformel |
C82H129N27O14 |
Molekulargewicht |
1717.1 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(4-benzoylbenzoyl)amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C82H129N27O14/c1-48(2)45-60(73(118)103-57(28-16-40-95-80(88)89)70(115)101-58(29-17-41-96-81(90)91)72(117)107-65(49(3)4)76(121)100-54(67(85)112)27-15-39-94-79(86)87)106-75(120)62-31-19-43-108(62)78(123)63-32-20-44-109(63)77(122)59(30-18-42-97-82(92)93)104-71(116)56(26-12-14-38-84)102-74(119)61(46-50-21-7-5-8-22-50)105-69(114)55(25-11-13-37-83)99-64(110)47-98-68(113)53-35-33-52(34-36-53)66(111)51-23-9-6-10-24-51/h5-10,21-24,33-36,48-49,54-63,65H,11-20,25-32,37-47,83-84H2,1-4H3,(H2,85,112)(H,98,113)(H,99,110)(H,100,121)(H,101,115)(H,102,119)(H,103,118)(H,104,116)(H,105,114)(H,106,120)(H,107,117)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-/m0/s1 |
InChI-Schlüssel |
JKKPSTXVKNWEAH-VWHZSNQBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Andere CAS-Nummern |
154099-03-3 |
Sequenz |
GKFKRPPLRRVR |
Synonyme |
BBIp benzoylbenzoyl-troponin I inhibitory peptide (104-115) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.